molecular formula C10H18N2 B3356001 Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] CAS No. 646055-90-5

Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]

Cat. No. B3356001
Key on ui cas rn: 646055-90-5
M. Wt: 166.26 g/mol
InChI Key: MWXBQECGTIYCJT-UHFFFAOYSA-N
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Patent
US07923559B2

Procedure details

The compounds of Formula 2, wherein u=1, v=2, w=1, x=0, y=2 and z=2, possess the spiro[1-azabicyclo[2.2.2]octane-2,3′-pyrrolidine] core and can be prepared in a manner similar to that for the corresponding spiro[1-azabicyclo[2.2.1]heptane-2,3′-pyrrolidine], as seen in Scheme 11. Ethyl quinuclidine-2-carboxylate can be generated from (4-bromomethyl)tetrahydropyran by the procedures discussed previously for ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate. The requisite 4-(bromomethyl)tetrahydropyran can be prepared according to procedures found in Burger, et al., J. Am. Chem. Soc. 72:5512 (1950), Thomas, et al., J. Pharm. Pharmacol. 15:167 (1963) and J. Am. Chem. Soc. 115:8401 (1993). Ethyl quinuclidine-2-carboxylate is then deprotonated with lithium diisopropylamide and reacted with nitroethylene. Subsequent treatment with Raney nickel gives directly the spirolactam, spiro[azabicyclo[2.2.2]octane-2,3′-pyrrolidine]-2′-one, by reduction of the nitro group followed by spontaneous cyclization. This lactam is then reduced with lithium aluminum hydride to provide the desired spiro[1-azabicyclo[2.2.2]octane-2,3′-pyrrolidine], which is then arylated on the pyrrolidine nitrogen.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
Formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
(4-bromomethyl)tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][C:3]2([CH2:10][CH:9]3[CH2:11][CH2:12][N:6]2[CH2:7][CH2:8]3)[CH2:2]1.N1CCC2(CC3CN2CC3)C1.N12CCC(CC1)CC2C(OCC)=[O:33].N12CC(CC1)CC2C(OCC)=O.BrCC1CCOCC1.C([N-]C(C)C)(C)C.[Li+].[N+](C=C)([O-])=O>[Ni]>[NH:1]1[CH2:5][CH2:4][C:3]2([CH2:10][CH:9]3[CH2:8][CH2:7][N:6]2[CH2:12][CH2:11]3)[C:2]1=[O:33] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Four
Name
Formula 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC2(CC1)N1CCC(C2)CC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC2(CC1)N1CCC(C2)C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12C(CC(CC1)CC2)C(=O)OCC
Step Eight
Name
(4-bromomethyl)tetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12C(CC(CC1)C2)C(=O)OCC
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1CCOCC1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12C(CC(CC1)CC2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N1C(C2(CC1)N1CCC(C2)CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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